molecular formula C14H18O2 B13788281 2-Phenylethyl 2-ethyl-2-butenoate CAS No. 85204-17-7

2-Phenylethyl 2-ethyl-2-butenoate

Cat. No.: B13788281
CAS No.: 85204-17-7
M. Wt: 218.29 g/mol
InChI Key: RCGVVLWESIDPJT-UHFFFAOYSA-N
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Description

2-Phenylethyl 2-ethyl-2-butenoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from 2-phenylethanol and 2-ethyl-2-butenoic acid, combining the aromatic properties of the phenyl group with the fruity scent of the ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2-ethyl-2-butenoate typically involves the esterification of 2-phenylethanol with 2-ethyl-2-butenoic acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 2-ethyl-2-butenoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-phenylethanol and 2-ethyl-2-butenoic acid.

    Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed

    Hydrolysis: 2-Phenylethanol and 2-ethyl-2-butenoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or other derivatives.

Scientific Research Applications

2-Phenylethyl 2-ethyl-2-butenoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-ethyl-2-butenoate involves its interaction with biological targets such as enzymes and receptors. The ester group can undergo hydrolysis to release 2-phenylethanol, which may exert biological effects through its interaction with cellular pathways. The phenyl group can also interact with aromatic receptors, contributing to its overall activity.

Comparison with Similar Compounds

2-Phenylethyl 2-ethyl-2-butenoate can be compared with other esters such as:

    Ethyl acetate: A simple ester with a fruity aroma, commonly used as a solvent.

    Methyl butyrate: Known for its apple-like scent, used in flavorings.

    Ethyl benzoate: An ester with a floral aroma, used in perfumes.

Uniqueness

This compound stands out due to its combination of the aromatic phenyl group and the fruity ester group, making it valuable in both fragrance and flavor applications.

Properties

CAS No.

85204-17-7

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-phenylethyl 2-ethylbut-2-enoate

InChI

InChI=1S/C14H18O2/c1-3-13(4-2)14(15)16-11-10-12-8-6-5-7-9-12/h3,5-9H,4,10-11H2,1-2H3

InChI Key

RCGVVLWESIDPJT-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C(=O)OCCC1=CC=CC=C1

Origin of Product

United States

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